dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound with diverse potential in various scientific fields. The molecular structure of this compound exhibits unique chemical features that contribute to its versatility in chemical reactions and applications. Known for its stability and reactivity, it holds significant promise in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multi-step organic reactions. Key steps include the condensation of appropriate intermediates, followed by functional group transformations to introduce the desired dioxido-3-oxobenzo isothiazol group. Common reagents such as acid chlorides, amines, and catalysts under controlled temperatures are often utilized to achieve optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production might involve optimized flow processes, where continuous reactions allow for higher efficiency and lower costs. Advanced techniques such as high-pressure reactors and automated systems can be used to maintain consistent reaction conditions, ensuring the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:
Oxidation: Where it may form oxidized derivatives that can be used as intermediates in other synthetic pathways.
Substitution: Particularly nucleophilic substitutions, given its electron-rich aromatic system.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: Like potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction requirements.
Major Products
The primary products formed from these reactions often maintain the core structural integrity of the original compound, allowing for further functionalization and application in complex molecular syntheses.
Scientific Research Applications
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate finds application in several research domains:
Chemistry: : As a building block in the synthesis of novel organic molecules and polymers.
Biology: : Potential as a probe in biochemical assays and studies of enzyme interactions.
Medicine: : Exploration as a drug precursor or intermediate in the development of pharmaceuticals with specific biological activities.
Industry: : Use in the production of high-performance materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application:
Molecular Targets and Pathways: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways. Its reactive groups allow for binding to active sites or modulation of biochemical processes.
Comparison with Similar Compounds
When compared to other similar compounds, dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate stands out due to its unique combination of structural elements that confer specific chemical and physical properties:
Similar Compounds
Dimethyl terephthalate
3-oxobenzo[d]isothiazol-2(3H)-yl derivatives
Dioxido-2(3H)-yl analogs
These compounds, while similar in some respects, do not necessarily exhibit the same level of versatility and reactivity, highlighting the uniqueness of this compound in research and industrial applications.
Conclusion
This compound presents a fascinating subject for scientific exploration, offering valuable insights and opportunities across a range of fields. Its synthesis, reactivity, and applications underscore its potential as a pivotal compound in advancing knowledge and technology.
Properties
IUPAC Name |
dimethyl 2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O8S/c1-11(22-18(24)14-6-4-5-7-16(14)31(22,27)28)17(23)21-15-10-12(19(25)29-2)8-9-13(15)20(26)30-3/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVTNSBLUUHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.